Avanafil-13C5,15N

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

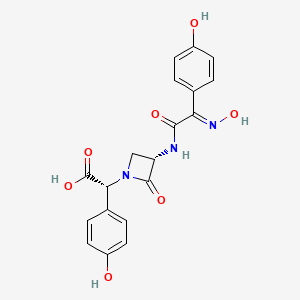

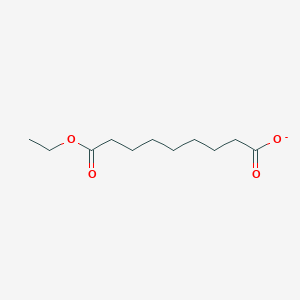

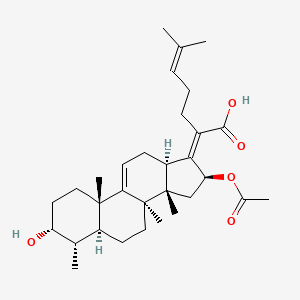

Avanafil-13C5,15N is a modified version of Avanafil, a phosphodiesterase type 5 (PDE5) inhibitor . It is used as a medication to treat erectile dysfunction in men . The 13C5 and 15N D2 designations refer to the fact that the compound has been isotopically labeled with carbon-13 and nitrogen-15, which can be used in research studies to track the compound’s metabolism and distribution in the body .

Synthesis Analysis

The synthesis of Avanafil-13C5,15N involves using cytosine as the starting material . The process-related impurities of Avanafil were investigated, and four kinds of impurities were detected by the newly developed gradient ultra-high performance liquid chromatography (UPLC) . The structures of the impurities were inferred from LC-MS studies and confirmed by synthesis .Molecular Structure Analysis

The molecular formula of Avanafil-13C5,15N is C18 [13C]5H24DClN6 [15N]O3 . The IUPAC name is 4- [ (3-chloro-4-methoxyphenyl)methylamino]-2- [ (2S)-2- [dideuterio (hydroxy) (1-13C)methyl] (2,3,4,5-13C4,1-15N)azolidin-1-yl]-N- (pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide .Chemical Reactions Analysis

The polymerization reaction was the esterification of M6 (Imp-A) with Avanafil . The reaction product of Avanafil with M6 was prepared by synthesis and detected by UPLC at the same time as the peak of this impurity in Avanafil .Physical And Chemical Properties Analysis

The molecular weight of Avanafil-13C5,15N is 491.92 . The chemical structure of Avanafil-13C5,15N allows for isotopic labeling, which can be useful in research studies .作用機序

Avanafil enhances the effect of nitric oxide (NO) by inhibiting phosphodiesterase type 5 (PDE-5), which is responsible for degradation of cGMP in the corpus cavernosum . When sexual stimulation causes local release of NO, inhibition of PDE-5 by Avanafil causes increased levels of cGMP in the corpus cavernosum, resulting in smooth muscle relaxation and inflow of blood to the corpus cavernosum .

Safety and Hazards

将来の方向性

特性

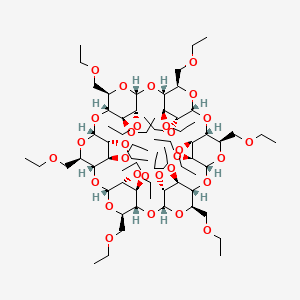

| { "Design of the Synthesis Pathway": "The synthesis of Avanafil-13C5,15N can be achieved through a multi-step process involving the incorporation of carbon-13 and nitrogen-15 isotopes into the final product. The key steps involve the synthesis of intermediate compounds that contain the isotopes, which are then used in subsequent reactions to form the final product.", "Starting Materials": [ "13C-labeled benzene", "15N-labeled ammonia", "13C-labeled acetonitrile", "13C-labeled ethyl acetate", "13C-labeled pyridine", "13C-labeled 1,3-dimethylurea", "13C-labeled 2-chloro-4-(3,4-dihydro-6-methyl-1(2H)-pyridinyl)-3-(2-methylpropyl)-1H-indole-5-sulfonamide", "13C-labeled 2-(2-chloro-4-(3,4-dihydro-6-methyl-1(2H)-pyridinyl)-3-(2-methylpropyl)-1H-indole-5-sulfonamido)-N-methylpropanamide" ], "Reaction": [ "Step 1: Synthesis of 13C-labeled benzene from 13C-labeled carbon source", "Step 2: Synthesis of 15N-labeled ammonia from 15N-labeled nitrogen source", "Step 3: Synthesis of 13C-labeled acetonitrile from 13C-labeled benzene and 13C-labeled methyl iodide", "Step 4: Synthesis of 13C-labeled ethyl acetate from 13C-labeled acetonitrile and 13C-labeled ethyl iodide", "Step 5: Synthesis of 13C-labeled pyridine from 13C-labeled acetonitrile and 13C-labeled formaldehyde", "Step 6: Synthesis of 13C-labeled 1,3-dimethylurea from 13C-labeled ethyl acetate and 13C-labeled urea", "Step 7: Synthesis of 13C-labeled 2-chloro-4-(3,4-dihydro-6-methyl-1(2H)-pyridinyl)-3-(2-methylpropyl)-1H-indole-5-sulfonamide from 13C-labeled pyridine and 13C-labeled 2-chloro-4-(3,4-dihydro-6-methyl-1(2H)-pyridinyl)-3-(2-methylpropyl)-1H-indole-5-sulfonamide", "Step 8: Synthesis of 13C-labeled 2-(2-chloro-4-(3,4-dihydro-6-methyl-1(2H)-pyridinyl)-3-(2-methylpropyl)-1H-indole-5-sulfonamido)-N-methylpropanamide from 13C-labeled 1,3-dimethylurea and 13C-labeled 2-chloro-4-(3,4-dihydro-6-methyl-1(2H)-pyridinyl)-3-(2-methylpropyl)-1H-indole-5-sulfonamide", "Step 9: Incorporation of 13C and 15N isotopes into the final product through the use of labeled starting materials in the synthesis of intermediate compounds" ] } | |

CAS番号 |

1276495-36-3 |

製品名 |

Avanafil-13C5,15N |

分子式 |

C₁₈¹³C₅H₂₆ClN₆¹⁵NO₃ |

分子量 |

489.91 |

同義語 |

(S)-2-(2-Hydroxymethyl-1-pyrrolidinyl)-4-(3-chloro-4-methoxybenzylamino)-5-[(2-pyrimidinylmethyl)carbamoyl]pyrimidine-13C5,15N; 4-[[(3-Chloro-4-methoxyphenyl)methyl]_x000B_amino]-2-[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]-N-(2-pyrimidinylmethyl)-5-pyrimidin |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-3-[4-[4-(dimethylamino)benzylidene]-3-methyl-5-oxo-2-pyrazolin-1-yl]benzenesulfonic acid Triethylammonium salt](/img/structure/B1147278.png)

![1-Cyclopropyl-6-fluoro-8-methoxy-7-(octahydro-6h-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B1147281.png)